
1-Methylidenestannirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylidenestannirane is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a tin atom bonded to a three-membered ring structure containing a methylene group
Preparation Methods
The synthesis of 1-Methylidenestannirane typically involves the reaction of stannylene compounds with methylene sources. One common method is the reaction of a stannylene with a methylene halide under controlled conditions. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and efficiency.
Chemical Reactions Analysis
1-Methylidenestannirane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert this compound to simpler organotin compounds.
Substitution: The methylene group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include halogens, hydrogen, and various organic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methylidenestannirane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organotin compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: There is interest in its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: The compound is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-Methylidenestannirane involves its interaction with various molecular targets. The tin atom in the compound can form bonds with other atoms or molecules, leading to the formation of new chemical species. These interactions can affect molecular pathways and processes, making the compound useful in catalysis and other applications.
Comparison with Similar Compounds
1-Methylidenestannirane can be compared with other organotin compounds, such as:
- Trimethyltin chloride
- Tributyltin oxide
- Tetramethyltin These compounds share some similarities in their chemical behavior but differ in their specific structures and reactivity. This compound is unique due to its three-membered ring structure, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
880874-43-1 |
|---|---|
Molecular Formula |
C3H6Sn |
Molecular Weight |
160.79 g/mol |
IUPAC Name |
1-methylidenestannirane |
InChI |
InChI=1S/C2H4.CH2.Sn/c1-2;;/h1-2H2;1H2; |
InChI Key |
AIAWKXQCUACWMN-UHFFFAOYSA-N |
Canonical SMILES |
C=[Sn]1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


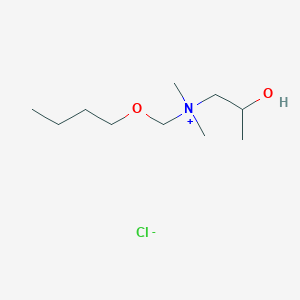
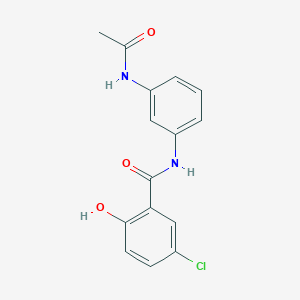
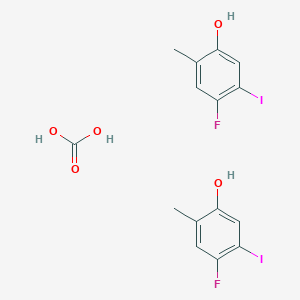
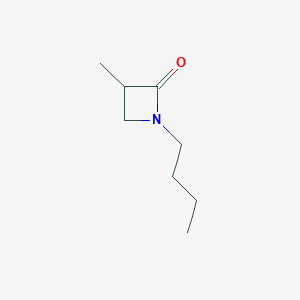
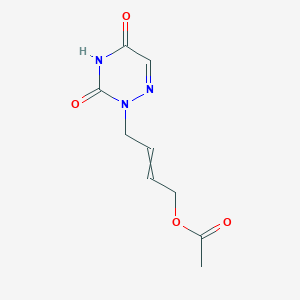
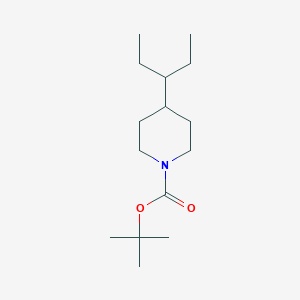

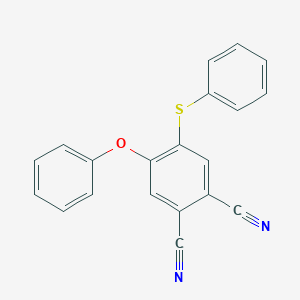
![1,2,3,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B12600568.png)
![Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]-](/img/structure/B12600584.png)
![5,5'-Dichloro-8,8'-bis[(propan-2-yl)oxy]-7,7'-biquinoline](/img/structure/B12600595.png)
![Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12600597.png)
![Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)-](/img/structure/B12600600.png)
![1-[(4-Methylphenyl)sulfanyl]-2-(propan-2-yl)benzene](/img/structure/B12600616.png)
